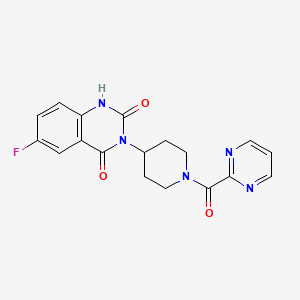![molecular formula C9H8N4O3 B2689016 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902312-82-7](/img/structure/B2689016.png)
1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are involved in the formation of DNA and RNA, energy transfer, and protein synthesis .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would likely involve a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. The “1,7-dimethyloxazolo” part suggests additional rings attached to the purine core .Chemical Reactions Analysis
The chemical reactions involving “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Purine derivatives can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific molecular structure. In general, purine derivatives are often solid at room temperature and have high solubility in water .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including variants similar to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than their counterparts, suggesting specific structural modifications could enhance receptor affinity and selectivity, potentially leading to antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Studies
Research on mesoionic purinone analogs, including compounds related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showed that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
Evaluations of imidazo[2,1-f]purine-2,4-dione derivatives for their anxiolytic and antidepressant activities revealed that specific derivatives, including those structurally related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, show promise as pharmacological agents. The research underscores the importance of structural modification in enhancing therapeutic efficacy (Zagórska et al., 2009).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
A study focused on synthesizing and evaluating the biological activities of tricyclic triazino and triazolo[4,3-e]purine derivatives, structurally akin to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds displayed varying degrees of anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as multifaceted therapeutic agents (Ashour et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWGPVJJVDQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

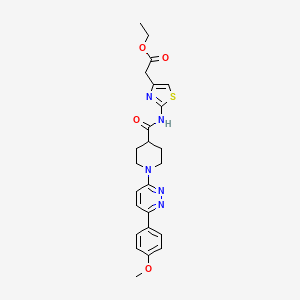

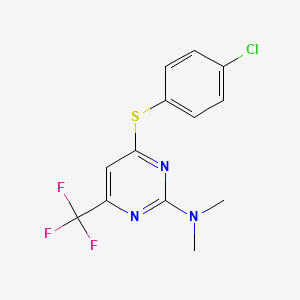

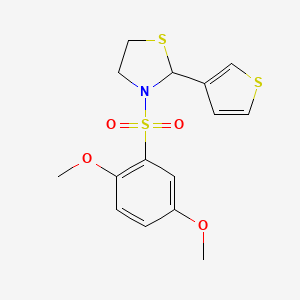



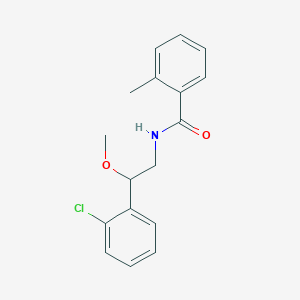
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)
